molecular formula C20H16N2O4 B11052162 1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Cat. No.: B11052162
M. Wt: 348.4 g/mol
InChI Key: XPGTXBNXHHXKMX-UHFFFAOYSA-N
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Description

1-[5-(1,3-Benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone is a complex organic compound that features a unique combination of benzodioxole, benzofuran, and pyrazole moieties

Preparation Methods

The synthesis of 1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Benzofuran Moiety: This involves the cyclization of ortho-hydroxyaryl ketones.

    Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazine with 1,3-diketones.

    Coupling Reactions: The final step involves coupling the benzodioxole, benzofuran, and pyrazole moieties under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[5-(1,3-Benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(1,3-Benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone involves its interaction with cellular targets such as tubulin. By binding to tubulin, it disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

1-[5-(1,3-Benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone can be compared with other compounds that contain benzodioxole, benzofuran, or pyrazole moieties:

The uniqueness of 1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone lies in its combination of three distinct moieties, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-5-(1-benzofuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C20H16N2O4/c1-12(23)22-16(13-6-7-18-20(8-13)25-11-24-18)10-15(21-22)19-9-14-4-2-3-5-17(14)26-19/h2-9,16H,10-11H2,1H3

InChI Key

XPGTXBNXHHXKMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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